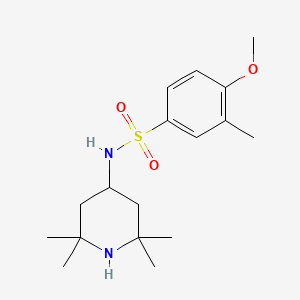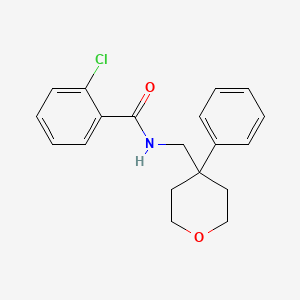![molecular formula C22H17N3O5 B2369706 N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide CAS No. 1797091-85-0](/img/structure/B2369706.png)
N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring, and a chromene ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to confirm the structures of synthesized derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like solubility, melting point, and crystallinity. These properties are crucial for the practical application of these compounds.Aplicaciones Científicas De Investigación
Enzymatic Synthesis
The chiral motif of 2,3-dihydro-1,4 benzodioxane, a component of the compound, is extensively utilized in diverse medicinal substances and bioactive natural compounds . It has been proven that the absolute configuration of the C2 stereo centroid of benzodioxane greatly influences its biological activity .
Antihypertensive Properties
Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Affinity Towards Serotonin Receptors
Some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Antiviral Applications
The compound has been used in antiviral medications . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties .
Antibacterial Applications
The compound has been used in antibacterial medications .
Antimigraine Applications
The compound has been used in antimigraine medications .
Antidiuretic Applications
The compound has been used in antidiuretic medications .
Rhodium-catalyzed Spiroannulation
Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones in good yields with high regioselectivity .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as studies to better understand its physical and chemical properties. This could involve in-depth studies of its mechanism of action, as well as the development of methods to synthesize it more efficiently .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-21(17-9-14-5-1-2-6-18(14)30-22(17)27)24-15-10-23-25(11-15)12-16-13-28-19-7-3-4-8-20(19)29-16/h1-11,16H,12-13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNFOMMYYARSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)


![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)
![Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2369640.png)
![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)